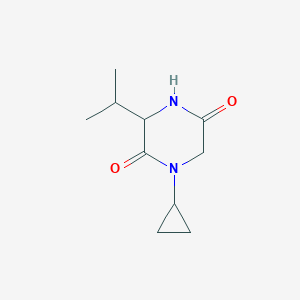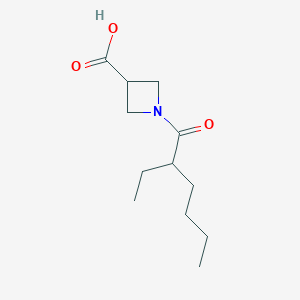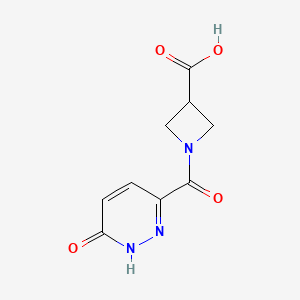![molecular formula C10H14ClN3O B1469320 2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine CAS No. 1342519-58-7](/img/structure/B1469320.png)
2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Pyrazine Derivatives
- The development of new synthesis methods for pyrazine derivatives, such as 3-pyrazinyl-imidazo[1,2-a]pyridines, showcases the ongoing exploration of pyrazine compounds for various applications, including materials science and potential pharmaceutical intermediates (Collins Michael Raymond et al., 2010).
- The synthesis of condensed pyrrolo[b]pyrazines from 2,3-dichloro-5,6-dicyanopyrazine demonstrates the versatility of pyrazine derivatives in constructing complex heterocyclic structures, which could have implications in developing new materials or bioactive molecules (Y. Volovenko & G. Dubinina, 1999).
Exploration of Pyrazine-based Ligands
- Research into mononuclear ruthenium(II) carbonyl complexes with heterocycle-based asymmetric bidentate ligands, including pyrazine derivatives, highlights the importance of pyrazine-based ligands in catalysis and materials science. This could point to potential applications in catalytic processes or the development of functional materials (Declan Mulhern et al., 2006).
Antimicrobial and Antimycobacterial Activity
- The investigation into the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, which may involve pyrazine structures as intermediates or analogues, suggests potential applications in discovering new antimicrobial agents (R.V.Sidhaye et al., 2011).
Genotoxicity and Bioactivation Studies
- A study on the genotoxicity of a novel 5-HT2C receptor agonist, which includes structural elements related to pyrazine, demonstrates the importance of understanding the metabolic pathways and potential genotoxicity of new compounds. This research is crucial for ensuring the safety of new chemical entities in drug development (A. Kalgutkar et al., 2007).
Propriétés
IUPAC Name |
2-chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-7-8-2-5-14(6-8)10-9(11)12-3-4-13-10/h3-4,8H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZMUBCHRXQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3,4-difluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1469244.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid](/img/structure/B1469246.png)
![[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1469248.png)
![N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine](/img/structure/B1469249.png)
![(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1469251.png)




![1-[(3-Methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469259.png)